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molecular formula C8H16O B1210312 2,6-Dimethylcyclohexanol CAS No. 5337-72-4

2,6-Dimethylcyclohexanol

Cat. No. B1210312
M. Wt: 128.21 g/mol
InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355180

Procedure details

1,000 parts by volume of catalyst are introduced into a fluidised bed reactor having a capacity of 1.2 liters, corresponding to 1,200 parts by volume. The catalyst consists of 0.5% by weight of palladium and 0.2% by weight of zinc on Al2O3 and has a particle size of 0.2 to 0.6 mm. The temperature in the reactor is set to 220° C. and, per hour, a correspondingly preheated mixture of 200,000 parts by volume of ammonia and 200,000 parts by volume of hydrogen is introduced. 50 parts of a mixture consisting of 80% by weight of 2,6-dimethylcyclohexanol and 20% by weight of 2,6-dimethylcyclohexanone is passed continuously, per hour, through the fluidised catalyst bed thus produced. The reaction product is isolated by cooling the exit gases, and is distilled. 100 parts of 2,6-dimethylcyclohexanol/2,6-dimethylcyclohexanone mixture employed give 92 parts of 2,6-dimethylaniline. Yield: 96.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[H][H].[CH3:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH3:11])[CH:6]1[OH:12].[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH:16]([CH3:20])[C:15]1=[O:21]>[Pd].[Zn]>[CH3:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH3:11])[CH:6]1[OH:12].[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH:16]([CH3:20])[C:15]1=[O:21].[CH3:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[NH2:1] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1,000 parts by volume of catalyst are introduced into a fluidised bed reactor
WAIT
Type
WAIT
Details
The temperature in the reactor is set to 220° C. and, per hour
ADDITION
Type
ADDITION
Details
is introduced
WAIT
Type
WAIT
Details
is passed continuously, per hour, through the fluidised catalyst bed
CUSTOM
Type
CUSTOM
Details
thus produced
CUSTOM
Type
CUSTOM
Details
The reaction product is isolated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the exit gases
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)C)O.CC1C(C(CCC1)C)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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